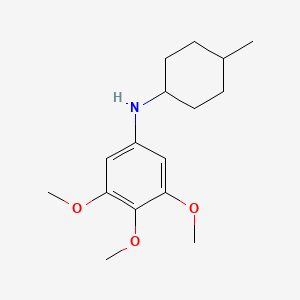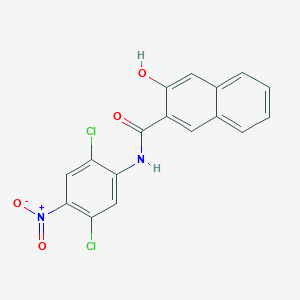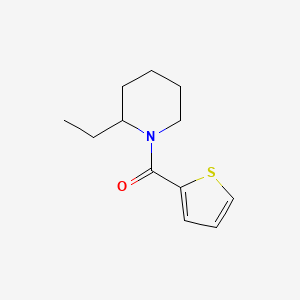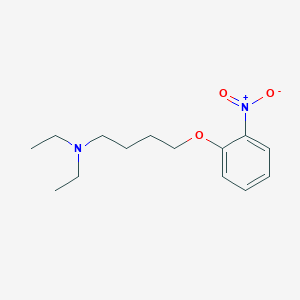![molecular formula C18H22O4 B5053378 1-ethoxy-4-[2-(2-phenoxyethoxy)ethoxy]benzene](/img/structure/B5053378.png)
1-ethoxy-4-[2-(2-phenoxyethoxy)ethoxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves the oxygenation of ethylenes substituted with aromatic groups, leading to products that can emit light or serve as intermediates for further chemical transformations. For example, Matsumoto et al. (1999) described the low-temperature singlet oxygenation of 1-ethoxy-2, 2-diisopropylethylenes, resulting in dioxetanes that emit red light upon decomposition, showcasing the potential for creating luminescent materials from similar structures (Matsumoto et al., 1999).
Molecular Structure Analysis
The crystal structure of compounds related to "1-ethoxy-4-[2-(2-phenoxyethoxy)ethoxy]benzene" often reveals intricate details about molecular conformations and interactions. Sun et al. (2010) investigated the crystal structure of a compound with a similar ethoxyphenoxy linkage, highlighting the ability of such molecules to form dimensional structures through hydrogen bonding (Sun et al., 2010).
Chemical Reactions and Properties
The chemical behavior of "1-ethoxy-4-[2-(2-phenoxyethoxy)ethoxy]benzene" and related compounds can be complex, involving various reaction pathways. Nakamura et al. (2003) detailed a method for synthesizing functionalized benzoxazine derivatives, illustrating the versatility of aromatic compounds in synthesizing functionalized aromatic compounds for diverse applications (Nakamura et al., 2003).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, play a critical role in their application. For example, Douglas and Overend (1994) described the synthesis of acetylene-terminated monomers, providing insights into the physical properties that influence their utility in polymer synthesis (Douglas & Overend, 1994).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interaction with other molecules, are fundamental to understanding and utilizing "1-ethoxy-4-[2-(2-phenoxyethoxy)ethoxy]benzene." Hammock et al. (1975) explored the metabolic O-dealkylation of related compounds, shedding light on their stability and reactivity in biological systems, which is crucial for designing materials with specific functional properties (Hammock et al., 1975).
Safety and Hazards
Wirkmechanismus
Mode of Action
This interaction could potentially alter the function of the targeted proteins, thereby influencing the biochemical processes they are involved in .
Biochemical Pathways
The specific biochemical pathways affected by 1-ethoxy-4-[2-(2-phenoxyethoxy)ethoxy]benzene are currently unknown. coli .
Pharmacokinetics
These properties play a crucial role in determining the compound’s bioavailability, ie, the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of 1-ethoxy-4-[2-(2-phenoxyethoxy)ethoxy]benzene’s action are not fully known. The compound’s interaction with its targets could potentially lead to changes in cellular processes, such as phospholipid metabolism in humans and protein processing in E. coli .
Action Environment
The action, efficacy, and stability of 1-ethoxy-4-[2-(2-phenoxyethoxy)ethoxy]benzene can be influenced by various environmental factors. These may include the presence of other molecules, pH, temperature, and the specific characteristics of the biological system where the compound is active .
Eigenschaften
IUPAC Name |
1-ethoxy-4-[2-(2-phenoxyethoxy)ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O4/c1-2-20-17-8-10-18(11-9-17)22-15-13-19-12-14-21-16-6-4-3-5-7-16/h3-11H,2,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGSKARIVUVILE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCOCCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-5-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-pyridinamine](/img/structure/B5053301.png)
![sodium 4-[benzyl(phenylsulfonyl)amino]benzoate](/img/structure/B5053311.png)


![ethyl N-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-N-methylglycinate](/img/structure/B5053337.png)
![methyl (2S*,4S*,5R*)-5-(4-chlorophenyl)-1,2-dimethyl-4-{[(2,2,2-trifluoroethyl)amino]carbonyl}-2-pyrrolidinecarboxylate](/img/structure/B5053338.png)




![2-(4-bromophenyl)-3-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5053367.png)
![2-{1-[4-(4-nitrophenyl)-1-piperazinyl]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B5053381.png)

![N-[3-(acetylamino)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B5053394.png)